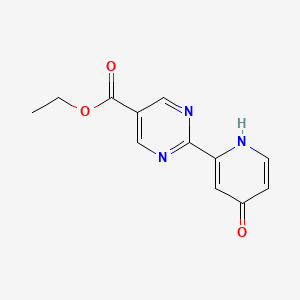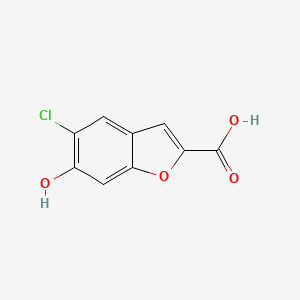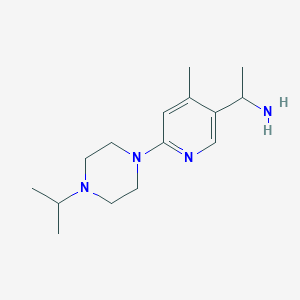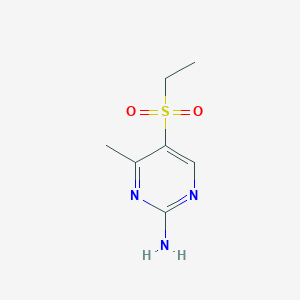
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with additional ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves multi-step procedures. One common method includes the reaction of 4-chloropyridine-3-sulfonamide with N-ethyl-N-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- N-Ethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- 4-(Piperazin-1-yl)pyridine-3-sulfonamide
Uniqueness
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of both ethyl and methyl groups on the piperazine ring. This structural feature may enhance its biological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C12H20N4O2S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-15(2)19(17,18)12-10-14-5-4-11(12)16-8-6-13-7-9-16/h4-5,10,13H,3,6-9H2,1-2H3 |
InChI Key |
VSQIAKWNXQULTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


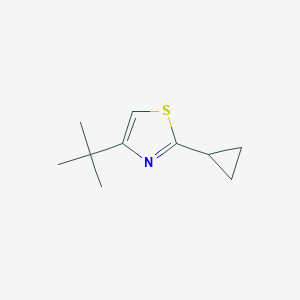
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
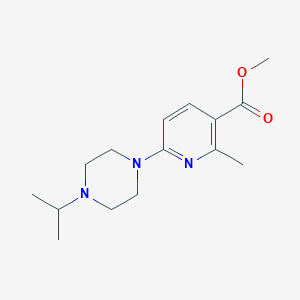
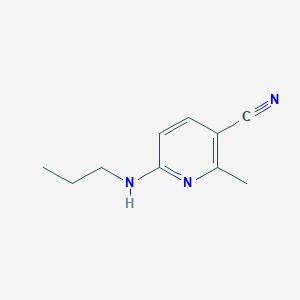
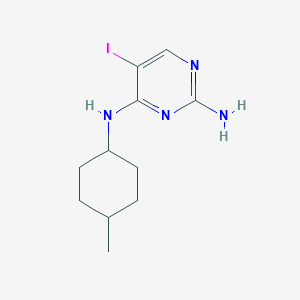
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
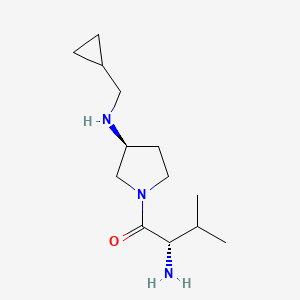
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)

